molecular formula C11H21NO3 B13581745 tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

Cat. No.: B13581745
M. Wt: 215.29 g/mol
InChI Key: QFSLBIHRHAQJNT-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS: 1934483-16-5) is a carbamate derivative featuring a cyclopropane ring substituted with a hydroxymethyl group and an ethyl chain linked to a tert-butyl carbamate moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . This compound is characterized by its moderate hydrophilicity (pKa: 12.91 ± 0.46) and physical properties such as a boiling point of 326.6 ± 15.0 °C and density of 1.062 ± 0.06 g/cm³ . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of cyclopropane-containing bioactive molecules.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14)

InChI Key

QFSLBIHRHAQJNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from N,N-Dibenzyl-2-benzyloxyacetamide

This method involves:

  • Step 1: Reductive cyclopropanation (Kulinkovich reaction variant)
    Starting from N,N-dibenzyl-2-benzyloxyacetamide, a reductive cyclopropanation is performed using titanium reagents to form the cyclopropyl ring with a hydroxymethyl substituent. This step is a variant of the Kulinkovich reaction, specifically the de Meijere modification, which allows efficient cyclopropane ring formation under mild conditions.

  • Step 2: Protection and deprotection steps
    The intermediate is then subjected to protection of the amino group with a tert-butyl carbamate group (Boc protection), followed by selective removal of benzyl protecting groups.

  • Step 3: Final purification
    The compound is purified to yield tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate with an overall yield of approximately 40%.

Alternative Route via Monohydrolysis and Curtius Degradation

  • Step 1: Monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate
    Commercially available diethyl cyclopropane-1,1-dicarboxylate is selectively hydrolyzed to the corresponding monoester acid.

  • Step 2: Curtius degradation of the carboxylic acid
    The acid undergoes Curtius rearrangement to form an isocyanate intermediate, which is then trapped with tert-butanol to form the Boc-protected amine.

  • Step 3: Reduction of the ester moiety
    The remaining ester group is reduced to the hydroxymethyl group, completing the synthesis.

This route provides a higher overall yield of about 56% and is advantageous due to the use of commercially available starting materials and fewer protection/deprotection steps.

Related Synthetic Strategies from Literature

  • Spirocyclopropanated analog synthesis:
    The compound serves as a key intermediate in synthesizing spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. These syntheses involve further functionalization of the cyclopropyl ring and demonstrate the utility of tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate as a building block.

  • Protecting group chemistry:
    The use of tert-butyl carbamate as a protecting group is well established for amino functionalities, providing stability during subsequent synthetic transformations and facile removal under acidic conditions.

Data Table Summarizing Preparation Routes

Preparation Route Key Steps Starting Material Overall Yield Notes
Reductive cyclopropanation + Boc protection Kulinkovich reaction variant, Boc protection N,N-Dibenzyl-2-benzyloxyacetamide ~40% Multi-step, moderate yield
Monohydrolysis + Curtius degradation + reduction Hydrolysis, Curtius rearrangement, ester reduction Diethyl cyclopropane-1,1-dicarboxylate ~56% Higher yield, uses commercial materials

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic applications .

Condition Reagents Products Yield/Notes
Acidic (HCl, H₂SO₄)Aqueous acid, 25–60°CAmine hydrochloride + CO₂Quantitative deprotection
Basic (NaOH, KOH)Aqueous base, refluxFree amine + CO₂Moderate to high yield

The mechanism involves protonation of the carbonyl oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic), leading to cleavage of the C–O bond .

Nucleophilic Substitution Reactions

The carbamate’s tert-butoxycarbonyl (Boc) group participates in nucleophilic substitutions, often facilitated by bases like NaH or K₂CO₃ in aprotic solvents.

Example Reaction:

Boc-protected amine+R-XBase, DMF/THFR-substituted amine+tert-butyl alcohol\text{Boc-protected amine} + \text{R-X} \xrightarrow{\text{Base, DMF/THF}} \text{R-substituted amine} + \text{tert-butyl alcohol}

  • Key Features:

    • Reagents: Bromomethyl cyclopropane derivatives, alkyl/aryl halides.

    • Conditions: 0–25°C, inert atmosphere.

    • Applications: Synthesis of modified carbamates or cyclopropane derivatives .

Phosphine-Catalyzed (4+1) Annulation

This reaction involves displacement of the carbamate by a phosphine catalyst, generating reactive intermediates for heterocycle formation .

Mechanism:

  • Phosphine (e.g., PPh₃) displaces the carbamate, forming a phosphonium diene intermediate.

  • Nucleophilic attack by toluenesulfonamide anion constructs 3-pyrrolines .

CarbamatePhosphinePhosphonium dieneNucleophile3-Pyrroline derivatives\text{Carbamate} \xrightarrow{\text{Phosphine}} \text{Phosphonium diene} \xrightarrow{\text{Nucleophile}} \text{3-Pyrroline derivatives}

Catalyst Nucleophile Product Yield
PPh₃Tosylamide anion3-Pyrrolines60–75%

Electrophilic Reactivity of the Hydroxymethyl Group

The hydroxymethyl substituent on the cyclopropane ring acts as an electrophilic site, enabling:

  • Oxidation: Conversion to a carbonyl group using MnO₂ or Dess-Martin periodinane .

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Example:

HydroxymethylAcCl, PyridineAcetylated derivative\text{Hydroxymethyl} \xrightarrow{\text{AcCl, Pyridine}} \text{Acetylated derivative}

Stability and Handling Considerations

  • Storage: Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

  • Hazards: Causes skin/eye irritation (GHS H315/H319) .

This compound’s versatility in nucleophilic, electrophilic, and catalytic reactions underscores its utility in organic synthesis and agrochemical development. Further studies on its regioselectivity in annulation and spirocyclic derivatization could expand its applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate are compared below based on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Analogs

Compound Name CAS Molecular Formula Molecular Weight Key Substituent Boiling Point (°C) Density (g/cm³) Key Applications
tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate 1934483-16-5 C₁₁H₂₁NO₃ 215.29 Hydroxymethyl on ethyl chain 326.6 ± 15.0 1.062 ± 0.06 Drug intermediate; irritant properties noted
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate 753023-57-3 C₁₀H₁₉NO₃ 201.27 Hydroxyethyl on cyclopropane N/A N/A Pharmaceutical building block; commercial availability
tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate 153248-46-5 C₁₀H₁₉NO₃ 201.27 Hydroxymethyl on methyl linker N/A N/A Organic synthesis (≥97% purity)
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ 214.30 Aminoethyl on methyl linker N/A N/A Peptide synthesis; amine reactivity
tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate N/A C₁₀H₁₉NO₃ 201.27 Cyclobutane ring N/A N/A Altered ring strain; pharmacokinetic studies
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 1997968-36-1 C₁₁H₁₉NO₄ 229.27 Methoxyacetyl on cyclopropane N/A N/A Enhanced solubility via ester group

Key Observations

Structural Variations :

  • Cyclopropane vs. Cyclobutane : The cyclopropane ring in the parent compound confers higher ring strain and reactivity compared to cyclobutane analogs, influencing reaction pathways in synthesis .
  • Substituent Position : Ethyl-linked hydroxymethyl (parent compound) vs. methyl-linked derivatives (e.g., CAS 153248-46-5) alter lipophilicity and steric hindrance, impacting membrane permeability in drug design .

Functional Group Impact: Hydroxy vs. Amino Groups: Hydroxyethyl (CAS 753023-57-3) and hydroxymethyl groups enhance hydrophilicity, whereas aminoethyl (CAS 1032684-85-7) introduces basicity, enabling participation in hydrogen bonding and nucleophilic reactions .

Applications: The parent compound and its hydroxyethyl analog (CAS 753023-57-3) are widely used as intermediates in APIs like Montelukast, which incorporates cyclopropane-carboxylic acid derivatives . Aminoethyl derivatives (CAS 1032684-85-7) are pivotal in peptide coupling reactions due to their amine functionality .

Research Findings and Implications

  • Synthetic Utility : Cyclopropane-containing carbamates are valued for their stability and versatility in medicinal chemistry. For example, tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate’s ethyl chain provides a balance between lipophilicity and solubility, making it suitable for CNS-targeting drugs .
  • Safety Considerations : The parent compound’s irritant properties (skin/eye/respiratory) necessitate careful handling during synthesis .
  • Commercial Relevance : Suppliers like PharmaBlock Sciences and Parchem Chemicals emphasize the demand for these building blocks in high-throughput drug discovery .

Biological Activity

tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative notable for its diverse biological activities, particularly in agricultural chemistry and potential pharmaceutical applications. This compound is characterized by its unique structural features, which include a tert-butyl group, a hydroxymethyl substituent on a cyclopropyl moiety, and a carbamate functional group.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • SMILES Notation : CC(NC(=O)OC(C)(C)C)C1(CO)CCC1

The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological targets, making it an interesting subject for research.

The biological activity of this compound primarily involves:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, where the hydroxymethyl group can participate in reactions with various nucleophiles, potentially modifying protein functions.
  • Hydrolysis Reactions : Under acidic or basic conditions, the carbamate can hydrolyze to yield corresponding amines and carbon dioxide, influencing metabolic pathways.

These mechanisms suggest that the compound may interact with specific enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects.

1. Insecticidal Properties

Research indicates that this compound can be transformed into spirocyclopropanated derivatives of well-known insecticides such as Thiacloprid and Imidacloprid. These derivatives enhance pest control efficacy by interacting with insect neurotransmitter systems. The structural modifications allow for increased potency in pest management strategies.

2. Potential as a Biochemical Probe

The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to explore its effects on specific metabolic pathways .

Case Studies and Research Findings

StudyFindings
Insecticidal Efficacy This compound derivatives showed enhanced binding affinity to insect receptors compared to traditional insecticides, indicating improved efficacy in pest control applications.
Enzyme Interaction Studies Interaction studies revealed that the compound could inhibit specific enzymes by modifying their active sites, demonstrating its potential use in therapeutic contexts.

Comparison with Similar Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate2384565-33-5C₁₂H₂₃NO₃Contains a cyclobutyl ring; potential for different biological interactions.
Tert-Butyl (2-aminoethyl)carbamate57260-73-8C₇H₁₆N₂O₂Features an amino group; used in different biological contexts such as drug development.
Tert-Butyl (N-(hydroxymethyl)-N-methyl)carbamate107017-73-2C₉H₁₇NO₃Contains a methyl group on nitrogen; may exhibit different solubility and reactivity profiles.

The unique structure of this compound enhances its insecticidal properties while maintaining stability under various conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate, and how do reaction parameters affect yield?

  • The synthesis involves cyclopropane ring formation followed by carbamate protection. Key steps include:

  • Cyclopropane construction : Using [2+1] cycloaddition or Simmons-Smith reactions.
  • Carbamate formation : Reacting the cyclopropane intermediate with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP catalysis).
  • Critical parameters : Temperature (0–25°C to minimize ring strain), solvent polarity (dichloromethane or THF), and stoichiometric control of Boc reagents. Yields drop significantly if hydroxymethyl group protection (e.g., silylation) is omitted .

Q. Which spectroscopic methods are optimal for structural characterization?

  • ¹H/¹³C NMR : Cyclopropane protons (δ 1.2–2.5 ppm) and hydroxymethyl protons (δ 3.4–4.0 ppm) are diagnostic. Carbamate carbonyls appear at ~155 ppm in ¹³C NMR.
  • HRMS : Confirms molecular ion ([M+Na]⁺ or [M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Resolves cyclopropane geometry and stereochemistry, as demonstrated in related carbamates .

Q. What purification techniques ensure high purity (>95%) for this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc).
  • Recrystallization : Use tert-butyl methyl ether (TBME) or hexane/EtOAc mixtures.
  • Validation : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting NMR data due to cyclopropane ring strain be resolved?

  • Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow ring dynamics, clarifying splitting patterns.
  • DFT calculations : Compare computed chemical shifts (e.g., Gaussian09) with experimental data to assign ambiguous signals. This approach is validated in strained carbamates .

Q. What experimental designs assess stability under acidic/basic conditions?

  • Kinetic studies : Monitor degradation via HPLC at pH 2–12 (37°C, 24 hrs). Cyclopropane ring opening (e.g., to allylic alcohols) is pH-dependent, with significant degradation above pH 10 .
  • Activation energy (Eₐ) determination : Use Arrhenius plots from thermal stability tests (40–80°C).

Q. How does steric hindrance from the tert-butyl group impact cross-coupling reactions?

  • Comparative kinetic analysis : Suzuki-Miyaura couplings with aryl boronic acids show 30–50% rate reduction versus non-bulky analogs.
  • Mitigation strategies : Use bulky ligands (SPhos) or elevated temperatures (80–100°C) to enhance reactivity, as seen in tert-butyl-protected intermediates .

Q. What methodologies prevent racemization in chiral derivatives?

  • Enantiopurity validation : Chiral HPLC (Chiralpak IC, hexane/iPrOH) and optical rotation comparisons.
  • Stereoretentive conditions : Avoid strong acids/bases during synthesis; use low-temperature Mitsunobu reactions for hydroxymethyl functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in reported GHS classifications for similar carbamates?

  • Case study : classifies tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate under NITE 2020 guidelines, while states no GHS classification.
  • Resolution : Conduct in vitro toxicity assays (e.g., Ames test) to clarify hazards. Regulatory ambiguity often arises from incomplete ecotoxicological data .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields from Analogous Carbamates

Reaction StepConditionsYield (%)Reference
Cyclopropane formationCH₂I₂, Zn(Cu), Et₂O, 0°C65–75
Boc protectionBoc₂O, DMAP, CH₂Cl₂, 25°C80–90
Hydroxymethyl oxidationTEMPO, NaClO₂, CH₃CN/H₂O70–85

Table 2. Stability Profile Under Accelerated Conditions

pHTemperature (°C)Degradation (%)Major Byproduct
237<5None
7378Cyclopropane diol
123795Allylic alcohol

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